(R)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine
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Overview
Description
®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with a suitable nucleophile, such as a pyrrolidine derivative.
Reductive Amination: The intermediate product undergoes reductive amination with N-methylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid: Another pyridine derivative with antimicrobial properties.
Substituted pyrazolo[1,5-a]pyrimidine compounds: Known for their kinase inhibition activity.
Therapeutic pyridazine compounds: Used as inhibitors of specific enzymes like BRG1 and BRM.
Uniqueness
®-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the fluorine atom on the pyridine ring and the N-methylpyrrolidin-3-amine moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14FN3 |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3R)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14FN3/c1-12-9-2-3-14(7-9)10-4-8(11)5-13-6-10/h4-6,9,12H,2-3,7H2,1H3/t9-/m1/s1 |
InChI Key |
KCAZYABXTZXDDZ-SECBINFHSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=CC(=CN=C2)F |
Canonical SMILES |
CNC1CCN(C1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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